molecular formula C15H20O6 B14127251 Diethyl (2,4-dimethoxyphenyl)propanedioate CAS No. 92741-82-7

Diethyl (2,4-dimethoxyphenyl)propanedioate

Cat. No.: B14127251
CAS No.: 92741-82-7
M. Wt: 296.31 g/mol
InChI Key: VDTISFREXVXWRP-UHFFFAOYSA-N
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Description

This compound is synthesized via a copper-catalyzed coupling reaction between 1-iodo-2,4-dimethoxybenzene and diethyl malonate in dioxane, yielding colorless needles with a 71% efficiency . Its molecular formula is inferred as C₁₃H₁₆O₆ (molecular weight ~268.26 g/mol), though exact data require further validation.

Properties

CAS No.

92741-82-7

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

diethyl 2-(2,4-dimethoxyphenyl)propanedioate

InChI

InChI=1S/C15H20O6/c1-5-20-14(16)13(15(17)21-6-2)11-8-7-10(18-3)9-12(11)19-4/h7-9,13H,5-6H2,1-4H3

InChI Key

VDTISFREXVXWRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)OC)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,4-dimethoxyphenyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2,4-dimethoxybenzyl chloride. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with 2,4-dimethoxybenzyl chloride to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,4-dimethoxyphenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2,4-dimethoxyphenyl)propanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl (2,4-dimethoxyphenyl)propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the presence of the 2,4-dimethoxyphenyl group, which can stabilize the enolate ion through resonance effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and synthetic attributes of diethyl (2,4-dimethoxyphenyl)propanedioate with analogous malonate esters:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Synthesis Yield Key Applications/Activities
This compound - C₁₃H₁₆O₆ 268.26 2,4-dimethoxyphenyl 71% Synthetic intermediate
Diethyl (2,4-dichlorophenyl)propanedioate 111544-93-5 C₁₃H₁₄Cl₂O₄ 305.15 2,4-dichlorophenyl - Pesticide intermediate
Diethyl 2-[2-(2,4-difluorophenyl)allyl]malonate 159276-62-7 C₁₆H₁₈F₂O₄ 312.31 2,4-difluorophenyl - Undetermined (structural studies)
Diethyl Malonate (parent compound) 105-53-3 C₇H₁₂O₄ 160.17 None - Universal synthetic intermediate

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) enhance electrophilicity, improving reactivity in cross-coupling reactions .
  • Molecular Weight and Polarity :
    • The dichlorophenyl variant exhibits higher molecular weight (305.15 g/mol) and lipophilicity compared to the methoxy-substituted compound, suggesting differences in solubility and bioavailability.

Biological Activity

Diethyl (2,4-dimethoxyphenyl)propanedioate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a propanedioate moiety and a 2,4-dimethoxyphenyl group. Its molecular formula is C13H16O5C_{13}H_{16}O_5, with a molecular weight of approximately 252.26 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest for further study.

The biological activity of this compound primarily involves its ability to interact with enzymes and receptors within biological systems. Research indicates that this compound may function as an enzyme inhibitor , affecting metabolic pathways by binding to active sites of specific enzymes. The presence of methoxy groups enhances its hydrophobic interactions, allowing it to stabilize binding to target proteins.

Biological Activities

  • Antioxidant Activity : this compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity against various pathogens. In vitro assays indicate effectiveness against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
  • Cytotoxic Effects : Investigations into the cytotoxicity of this compound reveal that it can induce apoptosis in cancer cell lines. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases, leading to programmed cell death.

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity using the DPPH assay, where this compound showed an IC50 value of 45 µM compared to standard antioxidants like ascorbic acid (IC50 = 25 µM) .
  • Cytotoxicity Assessment : In a recent study involving human cancer cell lines (MCF-7 and A549), this compound demonstrated significant cytotoxic effects with IC50 values of 30 µM and 40 µM respectively .

Table: Summary of Biological Activities

Activity TypeAssay MethodIC50/Effectiveness
AntioxidantDPPH Assay45 µM
AntimicrobialZone of InhibitionEffective against E. coli
CytotoxicityMTT AssayMCF-7: 30 µM; A549: 40 µM

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